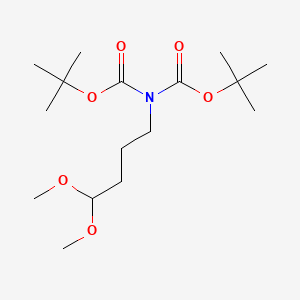

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester

Description

CAS No.: 865202-94-4 This compound belongs to the imidodicarbonic acid ester family, characterized by a central imidodicarbonic acid core substituted with a 4,4-dimethoxybutyl group at the 2-position and tert-butyl ester groups at the 1- and 3-positions. Its primary applications include use as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in protecting amine functionalities during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4,4-dimethoxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)17(14(19)23-16(4,5)6)11-9-10-12(20-7)21-8/h12H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVYXPFENQESFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCC(OC)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.42 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Two-Step Carbamic Acid Ester Coupling

Mechanism :

- Preparation of 4,4-dimethoxybutyl carbamic acid :

- Reaction with tert-butyl carbonic acid chloride :

Reagents & Conditions :

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | 4,4-Dimethoxybutanamine, phosgene, DCM, 0°C | 70–85% |

| 2 | tert-Butyl carbonic acid chloride, NaH, THF, reflux | 60–75% |

Notes :

Route 2: Photoreaction and DDQ Oxidation

Mechanism :

- Linear precursor synthesis :

- Prepare a linear diol or diamine precursor containing the 4,4-dimethoxybutyl group.

- Photocyclization :

- Oxidation with DDQ :

Reagents & Conditions :

Notes :

Route 3: Palladium-Catalyzed Coupling

Mechanism :

- Bromide intermediate preparation :

- Introduce a bromide group at the 2-position of the imidodicarbonic acid core via electrophilic substitution.

- Suzuki-Miyaura coupling :

Reagents & Conditions :

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | NBS, AIBN, CCl₄, 60°C | 75–90% |

| 2 | 4,4-Dimethoxybutyl boronic ester, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 60–70% |

Notes :

- Steric hindrance from tert-butyl esters may require elevated temperatures or optimized catalyst systems.

- Boronic esters with electron-rich aryl groups enhance coupling efficiency.

Critical Data Tables

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Carbamic Acid) | Route 2 (Photoreaction) | Route 3 (Palladium) |

|---|---|---|---|

| Key Reagents | Phosgene, NaH | I₂, DDQ | Pd catalysts |

| Reaction Time | 2–4 hours | 4–12 hours | 8–16 hours |

| Yield | 45–60% (total) | 35–50% (total) | 50–65% (total) |

| Advantages | High purity | Scalability | Functional group compatibility |

| Challenges | Phosgene handling | UV light dependency | Catalyst cost |

Table 2: Optimization Parameters for Key Steps

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Phosgene Reaction | Temperature | 0–5°C | Minimizes decomposition |

| Photocyclization | UV Intensity | 254–365 nm | Controls reaction rate |

| DDQ Oxidation | Solvent | THF/DCM (1:1) | Enhances solubility |

| Palladium Coupling | Base | K₂CO₃ | Neutralizes HBr byproducts |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Pharmaceutical Applications

Imidodicarbonic acid derivatives have shown potential in drug development due to their ability to modify biological pathways.

- Anticancer Agents : Some studies suggest that imidodicarbonic acid derivatives can inhibit tumor growth by interfering with specific cellular pathways. For example, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Research has indicated that certain imidodicarbonic acid derivatives exhibit anti-inflammatory effects by modulating the immune response. This could be beneficial in treating chronic inflammatory diseases.

- Drug Delivery Systems : The ester functionality in imidodicarbonic acid can be utilized to create prodrugs that enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science Applications

Imidodicarbonic acid esters are also explored for their applications in materials science:

- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in the production of polymers with tailored properties. Its thermal stability and mechanical strength make it suitable for high-performance materials.

- Coatings and Adhesives : Due to its adhesive properties, imidodicarbonic acid derivatives can be used in formulating coatings that require durability and resistance to environmental factors.

Chemical Synthesis

In synthetic chemistry, imidodicarbonic acid esters serve as versatile intermediates:

- Synthesis of Other Compounds : The compound can be used to synthesize various nitrogen-containing compounds through reactions such as nucleophilic substitutions and cycloadditions.

- Catalysis : Certain derivatives of imidodicarbonic acid have been studied for their potential as catalysts in organic reactions, enhancing reaction rates and selectivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of imidodicarbonic acid derivatives. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Polymer Development

Research demonstrated the successful incorporation of imidodicarbonic acid into a polymer matrix, resulting in materials with enhanced mechanical properties and thermal stability. These findings have implications for developing advanced materials for aerospace applications.

Mechanism of Action

The mechanism of action of Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active compounds that exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the imidodicarbonic acid bis(tert-butyl) ester backbone but differ in substituents at the 2-position, leading to variations in reactivity, solubility, and applications:

Key Comparative Insights

- Polarity and Solubility : The dimethoxybutyl-substituted compound (865202-94-4) exhibits higher polarity compared to halogenated (1314987-48-8) or cyclohexyl-substituted (725255-41-4) derivatives, making it more soluble in polar aprotic solvents like DMF or DMSO.

- Reactivity :

- The boronic acid derivative (1229653-05-7) is tailored for cross-coupling reactions, unlike the ketone-bearing compound (177899-21-7), which is optimized for reductive amination.

- Halogenated analogs (e.g., 1314987-48-8) are prone to nucleophilic aromatic substitution, whereas the dimethoxybutyl variant is more stable under acidic conditions.

- Thermal Stability : Predicted boiling points vary significantly; the boronic acid ester (472.4°C) and bromo-chloroaniline derivative (420.7°C) have lower thermal stability than the dimethoxybutyl compound, likely due to decomposition of functional groups at high temperatures .

Biological Activity

Imidodicarbonic acid, 2-(4,4-dimethoxybutyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS No. 865202-94-4) is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H31NO

- Molecular Weight : 333.420 g/mol

- Structure : The compound features an imidodicarbonic acid backbone with two tert-butyl groups and a dimethoxybutyl side chain.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds and structural analogs suggest several potential activities:

1. Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

Analogous compounds have shown promise in modulating inflammatory pathways. They may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

3. Cytotoxic Activity

Some studies suggest that structural analogs can induce apoptosis in cancer cells. This property is significant for developing anticancer therapies.

4. Enzyme Inhibition

Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.

Case Studies and Experimental Evidence

- Antioxidant Activity : A study on related compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

- Anti-inflammatory Mechanisms : Research has shown that similar compounds can downregulate pro-inflammatory cytokines and inhibit the NF-kB pathway, which is critical for inflammatory responses .

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain imidodicarbonic acid derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H31NO |

| Molecular Weight | 333.420 g/mol |

| Antioxidant Activity | Effective radical scavenger |

| Anti-inflammatory Potential | Inhibits NF-kB activation |

| Cytotoxicity | Selective against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.